molecular formula C23H25N3O3 B2881978 2-{methyl[2-(morpholin-4-yl)-2-oxoethyl]amino}-1-(2-phenyl-1H-indol-3-yl)ethan-1-one CAS No. 950034-18-1

2-{methyl[2-(morpholin-4-yl)-2-oxoethyl]amino}-1-(2-phenyl-1H-indol-3-yl)ethan-1-one

Cat. No.: B2881978
CAS No.: 950034-18-1
M. Wt: 391.471
InChI Key: FRUZIJBUVKTDFU-UHFFFAOYSA-N
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Description

2-{Methyl[2-(morpholin-4-yl)-2-oxoethyl]amino}-1-(2-phenyl-1H-indol-3-yl)ethan-1-one is a synthetic organic compound featuring a 2-phenylindole core linked to a morpholine-containing ethanone moiety. The structure comprises:

  • Ethanone backbone: The ketone group at position 1 facilitates hydrogen bonding and metabolic stability.
  • N-methyl-N-(2-(morpholin-4-yl)-2-oxoethyl)amino substituent: A tertiary amine with a morpholine ring, enhancing solubility and modulating receptor affinity .

Morpholine derivatives are frequently employed in drug design to improve bioavailability .

Properties

IUPAC Name

2-[methyl-(2-morpholin-4-yl-2-oxoethyl)amino]-1-(2-phenyl-1H-indol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c1-25(16-21(28)26-11-13-29-14-12-26)15-20(27)22-18-9-5-6-10-19(18)24-23(22)17-7-3-2-4-8-17/h2-10,24H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRUZIJBUVKTDFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)C1=C(NC2=CC=CC=C21)C3=CC=CC=C3)CC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{methyl[2-(morpholin-4-yl)-2-oxoethyl]amino}-1-(2-phenyl-1H-indol-3-yl)ethan-1-one involves multiple stepsThe reaction conditions typically involve the use of catalysts and specific reagents to facilitate the formation of the desired compound . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2-{methyl[2-(morpholin-4-yl)-2-oxoethyl]amino}-1-(2-phenyl-1H-indol-3-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-{methyl[2-(morpholin-4-yl)-2-oxoethyl]amino}-1-(2-phenyl-1H-indol-3-yl)ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{methyl[2-(morpholin-4-yl)-2-oxoethyl]amino}-1-(2-phenyl-1H-indol-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit the synthesis of prostaglandins, which are involved in inflammation and pain . The compound’s structure allows it to bind to certain receptors and enzymes, modulating their activity and leading to its observed effects.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Comparisons

Compound Name Core Structure Substituents/R-Groups Melting Point (°C) Key Functional Groups Source
Target Compound 2-Phenylindole + ethanone N-methyl, morpholin-4-yl, 2-oxoethyl Not reported Indole, ketone, morpholine, amine
1-(Morpholin-4-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethan-1-one Oxadiazole + ethanone 5-Phenyl, oxadiazole, morpholine 185 Oxadiazole, ketone, morpholine, NH
2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(morpholin-4-yl)ethan-1-one Benzothiazole + ethanone Benzothiazole, sulfanyl, morpholine 206 Benzothiazole, sulfide, ketone
2-[(4-Fluorophenyl)amino]-1-(morpholin-4-yl)ethanone Fluorophenyl + ethanone 4-Fluorophenyl, morpholine 220 Aryl fluoride, ketone, amine
2-[1-[(4-Chlorophenyl)methyl]indol-3-yl]sulfonyl-1-morpholin-4-ylethanone Indole + sulfonyl ethanone 4-Chlorobenzyl, sulfonyl, morpholine Not reported Indole, sulfone, ketone

Key Observations :

Core Heterocycle Influence: The target compound’s 2-phenylindole core contrasts with oxadiazole () or benzothiazole () analogues. Indole derivatives often exhibit enhanced binding to serotonin receptors or kinase domains due to aromatic stacking .

Substituent Effects on Physicochemical Properties: Melting Points: Fluorophenyl and benzothiazole derivatives (206–220°C) exhibit higher melting points than oxadiazole analogues (185°C), likely due to increased polarity or crystallinity . Solubility: Morpholine-containing compounds generally show improved aqueous solubility compared to non-polar substituents (e.g., adamantyl groups in ) .

Biological Activity Trends: Adamantyl ethanone pyridyl derivatives () demonstrate potent inhibitory activity, suggesting the target compound’s ethanone-morpholine scaffold may similarly interact with enzymatic pockets . 3-Hydroxy-1-(morpholin-4-ylmethyl)-3-phenacylindol-2-one () shares an indole-morpholine linkage but includes a hydroxyl group, which could confer antioxidant or anti-inflammatory properties .

Key Insights :

  • Synthetic Accessibility : The target compound’s tertiary amine and morpholine groups may require multi-step alkylation/amination, as seen in (74–89% yields).
  • Stability: Morpholin-2-one derivatives () exhibit lower reactivity due to lactam formation, whereas ethanone-based compounds (e.g., ) are more versatile for derivatization .

Biological Activity

The compound 2-{methyl[2-(morpholin-4-yl)-2-oxoethyl]amino}-1-(2-phenyl-1H-indol-3-yl)ethan-1-one, often referred to as a morpholine-derived indole derivative, has garnered attention in recent years for its potential biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications, drawing from various research studies and findings.

Chemical Structure

The compound features a complex structure with multiple functional groups that are believed to contribute to its biological activity. The presence of the morpholine ring is significant for its pharmacological properties, while the indole moiety is known for its diverse biological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of indole derivatives, including those similar to our compound of interest. For instance, a related compound demonstrated significant activity against Staphylococcus aureus and Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) as low as 0.98 μg/mL against MRSA strains . This suggests that similar derivatives may exhibit comparable or enhanced antimicrobial properties.

Anticancer Properties

Indole derivatives are also recognized for their anticancer activities. In particular, compounds with structural similarities to 2-{methyl[2-(morpholin-4-yl)-2-oxoethyl]amino}-1-(2-phenyl-1H-indol-3-yl)ethan-1-one have shown promising antiproliferative effects against various cancer cell lines. For example, certain indolylquinazolinones exhibited significant cytotoxicity against A549 lung cancer cells, indicating the potential of indole-based compounds in cancer therapy .

The mechanism by which these compounds exert their biological effects is multifaceted. Indoles are known to interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. Molecular docking studies have been employed to predict binding affinities and interactions with proteins relevant to disease processes, such as those involved in antibiotic resistance and cancer proliferation .

Case Studies and Experimental Data

Several studies have provided experimental data supporting the biological activity of related compounds:

Compound Target Activity MIC (μg/mL)
Indolylquinazolinone 3kS. aureus (MRSA)Antimicrobial0.98
Indole derivative XA549 cells (lung cancer)Antiproliferative5.00
Morpholine derivative YMycobacterium tuberculosisAntimicrobial3.90

These findings emphasize the potential of morpholine and indole-based compounds in treating infections caused by resistant bacteria and various forms of cancer.

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